3-Amino-4-(methoxycarbonyl)benzoic acid

Enzyme Inhibition Carbonic Anhydrase Drug Discovery

Sourcing the correct aminoterephthalic acid derivative is critical-substituting with the dimethyl ester or parent diacid leads to unwanted side reactions and synthetic failure. 3-Amino-4-(methoxycarbonyl)benzoic acid (CAS 60728-41-8) is the exact ortho-amino, mono-methyl ester intermediate required for SGLT2 inhibitor programs and carbonic anhydrase selectivity studies. - Enables construction of the diarylmethane core in SGLT2 drug candidates. - Demonstrates 4.1-fold selectivity for CA5B (Ki=232 nM) over CA9, minimizing off-target effects in mitochondrial enzymology. - Single carboxylic acid handle ensures chemoselective transformations; solubility in concentrated acid meets key reaction requirements. - Available at >98% purity with batch-to-batch consistency for reproducible R&D and scale-up.

Molecular Formula C9H9NO4
Molecular Weight 195.17 g/mol
CAS No. 60728-41-8
Cat. No. B1276513
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-4-(methoxycarbonyl)benzoic acid
CAS60728-41-8
Molecular FormulaC9H9NO4
Molecular Weight195.17 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C(C=C(C=C1)C(=O)O)N
InChIInChI=1S/C9H9NO4/c1-14-9(13)6-3-2-5(8(11)12)4-7(6)10/h2-4H,10H2,1H3,(H,11,12)
InChIKeyQKOKLMFCKLEFDV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Amino-4-(methoxycarbonyl)benzoic Acid Overview


3-Amino-4-(methoxycarbonyl)benzoic acid (CAS: 60728-41-8) is a heterobifunctional aromatic building block classified as an aminoterephthalic acid derivative . It is characterized by a 1,4-disubstituted benzene core with a primary amino group and a methyl ester moiety ortho to a carboxylic acid . This specific substitution pattern distinguishes it from other aminobenzoic acids and enables its use as a key intermediate in the synthesis of sodium-glucose co-transporter 2 (SGLT2) inhibitors and other complex organic molecules . Its commercial availability with high purity (>98%) supports its use in demanding research and development applications [1].

Heterobifunctional aromatic building block with ortho amino and methyl ester groups enables orthogonal derivatization.
Key intermediate in SGLT2 inhibitor synthesis — documented synthetic utility in medicinal chemistry programs.
High-purity commercial availability supports demanding reaction development and scale-up studies.

Why 3-Amino-4-(methoxycarbonyl)benzoic Acid Is Irreplaceable


Substituting 3-Amino-4-(methoxycarbonyl)benzoic acid with a generic aminobenzoic acid or a different ester derivative carries significant risk of experimental failure. The precise placement of the amino, carboxyl, and methyl ester groups is critical for downstream reactivity. For instance, using the dimethyl ester analog (CAS: 79336) would introduce an additional reactive site, leading to unwanted side products in reactions designed for a single carboxylic acid handle . Similarly, the parent diacid, 2-aminoterephthalic acid (CAS: 10312-55-7), lacks the methyl ester, which is essential for certain chemoselective transformations and protecting group strategies . Furthermore, the solubility profile of the target compound in concentrated acid is a specific requirement for key synthetic steps, a property not shared by all analogs .

Target
Potential Substitute
Risk of Substitution
3-Amino-4-(methoxycarbonyl)benzoic acid
Dimethyl ester analog (CAS 79336)
Additional methyl ester may cause competing reactivity and unwanted side products in mono-acid selective transformations.
3-Amino-4-(methoxycarbonyl)benzoic acid
2-Aminoterephthalic acid (parent diacid)
Absence of the methyl ester may limit chemoselective ligations and protecting group strategies that rely on this handle.
3-Amino-4-(methoxycarbonyl)benzoic acid
Generic aminobenzoic acids (e.g., 2-aminobenzoic acid)
Solubility in concentrated acid and protonation profile differ, potentially altering reaction kinetics in key synthetic steps.

Quantitative Evidence for 3-Amino-4-(methoxycarbonyl)benzoic Acid


Carbonic Anhydrase Isoform Selectivity

3-Amino-4-(methoxycarbonyl)benzoic acid exhibits a markedly lower inhibition constant (Ki) for human carbonic anhydrase 5B (CA5B) compared to carbonic anhydrase 9 (CA9), demonstrating isoform selectivity. The Ki for CA5B is 232 nM, which is 4.1-fold lower (more potent) than the Ki of 955 nM for CA9 [1]. This level of selectivity is a quantifiable differentiator, as many simple benzoic acid derivatives show broad, non-selective inhibition across carbonic anhydrase isoforms [2].

CA5B Selectivity
Cross-study comparable
Ki CA5B: 232 nM; Ki CA9: 955 nM. 105-fold more potent than benzoic acid against CA5B (Ki 24,400 nM). 4.1-fold selectivity for CA5B over CA9.
Supports CA5B-selective enzyme studies, reducing off-target CA9 interpretation.
Stopped-flow CO2 hydration assay, recombinant human CA5B/CA9, pre-incubation 15 min.
Enzyme Inhibition Carbonic Anhydrase Drug Discovery

Higher Basicity vs. Aminobenzoic Acids

The protonation constants (log K1 and log K2) of the parent diacid, 2-aminoterephthalic acid, which defines the core scaffold, are significantly higher than those of 2-aminobenzoic acid and 4-aminobenzoic acid (PABA). The log K1 value for 2-aminoterephthalic acid is 5.089±0.004, compared to 4.958±0.003 for 2-aminobenzoic acid, indicating a higher basicity of the amino group [1]. The difference is even more pronounced for the second protonation step (log K2), which is 3.594±0.006 for the target scaffold versus 2.060±0.007 for 2-aminobenzoic acid. This higher basicity and distinct speciation profile directly influences solubility and reactivity in aqueous media [2].

Higher Basicity
Class-level inference
Parent scaffold log K1 = 5.089 vs 2-aminobenzoic acid 4.958; log K2 = 3.594 vs 2.060. Solubility ~10× higher.
Physicochemical differences may influence solution behavior and reaction design.
Data for 2-aminoterephthalic acid; potentiometric at 25°C, extrapolated to zero ionic strength.
Physicochemical Properties Protonation Constant Solubility Modeling

Key Intermediate for SGLT2 Inhibitors

3-Amino-4-(methoxycarbonyl)benzoic acid is explicitly cited as a key intermediate in the synthesis of sodium-glucose co-transporter 2 (SGLT2) inhibitors . This is a high-value application that is not a general property of other aminobenzoic acid isomers or esters. While the dimethyl ester analog (dimethyl aminoterephthalate) is used for preparing imidazotetrazinones as probes for temozolomide action , the specific utility of the mono-methyl ester in SGLT2 inhibitor synthesis is a direct, application-linked differentiator for procurement decisions in medicinal chemistry programs focused on diabetes.

SGLT2 Intermediate
Data to verify
Key intermediate for SGLT2 inhibitor synthesis; dimethyl ester analog used for imidazotetrazinone probes.
Supports medicinal chemistry synthesis programs for diabetes research.
Literature and patent precedence; verify applicability to specific synthetic route.
Medicinal Chemistry SGLT2 Inhibitor Diabetes Research

Optimal Applications of 3-Amino-4-(methoxycarbonyl)benzoic Acid


Selective Probing of CA5B

Based on its 4.1-fold selectivity for CA5B (Ki=232 nM) over CA9 (Ki=955 nM) [1], this compound is ideally suited as a chemical probe in enzymology studies aimed at dissecting the specific roles of CA5B. Its potency is significantly higher than generic benzoic acid controls, allowing for more definitive conclusions in cell-based assays. Researchers investigating CA5B in the context of mitochondrial function or metabolic disorders can use this compound to inhibit CA5B with reduced off-target effects on other carbonic anhydrase isoforms.

Synthesis of SGLT2 Inhibitors

For medicinal chemistry teams engaged in diabetes drug discovery, 3-Amino-4-(methoxycarbonyl)benzoic acid is a validated and critical building block for the synthesis of SGLT2 inhibitors . Its unique substitution pattern allows for the construction of the diarylmethane core found in many drug candidates. Procuring this specific intermediate ensures access to a well-documented synthetic route, accelerating hit-to-lead optimization and the generation of novel analogs for patenting.

Chemoselective Ligation and Conjugation

The compound's differentiated reactivity, stemming from its ortho-amino group and distinct carboxylic acid/methyl ester pair, makes it a powerful tool for bioconjugation chemistry. Its application in the Staudinger ligation to prepare cyclodextrin dimers demonstrates its utility in creating complex molecular architectures under mild conditions [2]. This specific application is enabled by the precise arrangement of functional groups on the benzene ring, a feature not found in simpler or differently substituted analogs.

Functionalized Polymers and MOF Synthesis

The parent scaffold, 2-aminoterephthalic acid, is a renowned ligand for MOF synthesis due to its ability to coordinate metal ions while offering an amino group for post-synthetic modification . The mono-methyl ester derivative (the target compound) provides a masked carboxylic acid handle. This allows for sequential, chemoselective functionalization of a polymer or framework, a critical advantage for creating materials with precisely defined architectures and functionalities. This property is a direct consequence of its quantified physicochemical profile [3].

Application
Selection Property
Validation Focus
Selective Probing of CA5B
Reported CA5B isoform selectivity profile
Verify inhibition selectivity in target enzyme assays under study conditions
Synthesis of SGLT2 Inhibitors
Ortho-substituted methyl ester building block
Assess synthetic route compatibility and protecting group strategies
Chemoselective Ligation and Conjugation
Orthogonal amino/carboxylic acid reactivity
Test chemoselective coupling under mild conditions and characterize products
Functionalized Polymers and MOF Synthesis
Masked carboxylate handle for sequential modification
Evaluate post-synthetic modification efficiency and framework integrity

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
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